AA147

Description

Properties

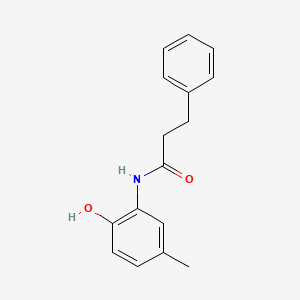

IUPAC Name |

N-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c1-12-7-9-15(18)14(11-12)17-16(19)10-8-13-5-3-2-4-6-13/h2-7,9,11,18H,8,10H2,1H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWHLTHOHBAGPMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)NC(=O)CCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Action of AA147: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AA147 is a novel small molecule endoplasmic reticulum (ER) proteostasis regulator that has demonstrated significant cytoprotective effects in a variety of disease models. It functions as a pro-drug, undergoing metabolic activation to a reactive quinone methide intermediate. This active form then covalently modifies specific cellular proteins, leading to the simultaneous activation of two critical signaling pathways: the Activating Transcription Factor 6 (ATF6) arm of the Unfolded Protein Response (UPR) and the Nuclear Factor Erythroid 2-Related Factor 2 (NRF2)-mediated antioxidant response. This dual mechanism allows AA147 to restore protein homeostasis and mitigate oxidative stress, offering a promising therapeutic strategy for a range of pathologies.

Introduction

Cellular homeostasis is critically dependent on the proper folding and function of proteins, a process primarily managed within the endoplasmic reticulum (ER). Various stressors can disrupt this process, leading to an accumulation of unfolded or misfolded proteins, a condition known as ER stress. To counteract this, cells have evolved a sophisticated signaling network called the Unfolded Protein Response (UPR). Concurrently, cells are constantly exposed to oxidative stress from reactive oxygen species (ROS), which can damage cellular components. The NRF2 pathway is a primary defense mechanism against oxidative damage. The small molecule AA147 has emerged as a potent modulator of both these pathways, offering a multi-pronged approach to cellular protection.

Mechanism of Action

The action of AA147 is initiated by its metabolic conversion to a reactive quinone methide. This electrophilic intermediate then forms covalent adducts with specific protein targets within the cell, triggering two downstream signaling cascades.

Activation of the ATF6 Pathway

AA147 activates the ATF6 arm of the UPR through the covalent modification of a subset of ER-localized protein disulfide isomerases (PDIs). PDIs are crucial for maintaining the disulfide-bonded, inactive state of ATF6. Modification of these PDIs by the activated AA147 disrupts this regulation, leading to the reduction of ATF6 disulfide bonds and its subsequent translocation from the ER to the Golgi apparatus. In the Golgi, ATF6 is cleaved by Site-1 and Site-2 proteases (S1P and S2P), releasing its N-terminal cytoplasmic domain (ATF6n). ATF6n then translocates to the nucleus, where it functions as a transcription factor, upregulating the expression of genes involved in ER protein folding and degradation. This includes ER chaperones like GRP78 (glucose-regulated protein 78, also known as BiP) and components of the ER-associated degradation (ERAD) pathway, ultimately enhancing the cell's capacity to resolve ER stress.[1]

Activation of the NRF2 Pathway

The activation of the NRF2 pathway by AA147 also proceeds through covalent modification. The primary target in this pathway is Kelch-like ECH-associated protein 1 (Keap1), a substrate adaptor protein for a Cullin-3-based E3 ubiquitin ligase complex that targets NRF2 for proteasomal degradation under basal conditions. The reactive metabolite of AA147 covalently modifies Keap1, impairing its ability to ubiquitinate NRF2.[2] This leads to the stabilization and nuclear accumulation of NRF2. Within the nucleus, NRF2 heterodimerizes with small Maf proteins and binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes. This transcriptional activation results in the increased expression of a battery of antioxidant and detoxification enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), thereby bolstering the cell's defense against oxidative stress.[2][3]

Quantitative Data

The following table summarizes the key quantitative data reported for AA147 across various experimental settings.

| Parameter | Value | Cell Line/System | Assay | Reference |

| EC50 | 1.1 µM | ALMC-2 cells | Reduction of amyloidogenic immunoglobulin light chain secretion | Tocris Bioscience |

| EC50 | 3.6 µM | HT22 cells | Activation of ATF6-selective ERSE-luciferase reporter | [4] |

| Dose-dependent protection | 0.078 - 20 µM | HT22 cells | Protection against glutamate-induced oxidative toxicity (MTT assay) | [5] |

| Effective Concentration | 2.5 µM | SH-SY5Y cells | Maximized increase in GABAA receptor α1 subunit protein levels | [6] |

Signaling Pathways and Experimental Workflows

Signaling Pathways

Experimental Workflows

Experimental Protocols

Cell Viability (MTT) Assay for Neuroprotection

This protocol is adapted from studies investigating the protective effects of AA147 against glutamate-induced toxicity in HT22 hippocampal neuronal cells.[4][7][8]

-

Cell Seeding: Seed HT22 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

AA147 Pre-treatment: Treat the cells with varying concentrations of AA147 (e.g., 0.078 to 20 µM) or vehicle (DMSO) for 6 to 16 hours.

-

Glutamate (B1630785) Challenge: After the pre-treatment period, add glutamate to a final concentration of 5 mM to induce oxidative stress.

-

Incubation: Incubate the cells for 24 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express cell viability as a percentage of the vehicle-treated control cells not exposed to glutamate.

Western Blot Analysis of ATF6 and NRF2 Pathway Activation

This protocol provides a general framework for assessing the activation of the ATF6 and NRF2 pathways by AA147.

-

Cell Treatment and Lysis: Treat cells with AA147 for the desired time and concentration. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. For nuclear and cytoplasmic fractionation, use a specialized kit according to the manufacturer's instructions.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer and separate the proteins on a 4-12% Bis-Tris polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., ATF6, GRP78, NRF2, Keap1, HO-1, Lamin B1 for nuclear fraction, and GAPDH or β-actin for loading control) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Quantitative Real-Time PCR (qPCR) for Target Gene Expression

This protocol outlines the measurement of changes in the expression of ATF6 and NRF2 target genes.

-

RNA Extraction: Treat cells with AA147, and then extract total RNA using a TRIzol-based method or a commercial kit.

-

cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

-

qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, cDNA template, and primers for target genes (e.g., GRP78, XBP1s for ATF6 pathway; HMOX1, NQO1 for NRF2 pathway) and a housekeeping gene (e.g., GAPDH, ACTB).

-

Thermal Cycling: Perform the qPCR on a real-time PCR system.

-

Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

Immunofluorescence for NRF2 Nuclear Translocation

This protocol allows for the visualization of NRF2 translocation to the nucleus upon AA147 treatment.

-

Cell Culture and Treatment: Grow cells on glass coverslips and treat with AA147 or vehicle.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100 in PBS.

-

Blocking: Block non-specific binding with a blocking solution (e.g., 5% BSA in PBS) for 1 hour.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody against NRF2 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Nuclear Staining: Stain the nuclei with DAPI.

-

Mounting and Imaging: Mount the coverslips onto microscope slides and visualize the fluorescence using a confocal or fluorescence microscope.

Conclusion

AA147 represents a promising pharmacological agent that leverages a dual mechanism of action to combat cellular stress. By activating both the ATF6-mediated unfolded protein response and the NRF2-dependent antioxidant pathway, AA147 can effectively restore proteostasis and protect cells from oxidative damage. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of drug discovery and development to further explore the therapeutic potential of AA147 and similar molecules. The detailed methodologies and signaling pathway diagrams offer a solid foundation for designing and interpreting experiments aimed at elucidating the full spectrum of AA147's biological activities.

References

- 1. Metabolically Activated Proteostasis Regulators Protect against Glutamate Toxicity by Activating NRF2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological activation of ATF6 remodels the proteostasis network to rescue pathogenic GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Quantitative real-time PCR protocol for analysis of nuclear receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Role of AA147 as a Selective ATF6 Activator in Endoplasmic Reticulum Stress: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The endoplasmic reticulum (ER) is a critical organelle responsible for protein folding and modification. Perturbations in ER homeostasis lead to an accumulation of unfolded or misfolded proteins, a condition known as ER stress. To counteract this, cells activate a complex signaling network called the Unfolded Protein Response (UPR). The UPR is mediated by three ER-resident transmembrane proteins: PERK, IRE1, and ATF6. While chronic or overwhelming ER stress can lead to apoptosis, the UPR initially aims to restore proteostasis and promote cell survival. Activating Transcription Factor 6 (ATF6) is a key arm of the UPR that primarily drives the expression of ER chaperones and components of ER-associated degradation (ERAD) to enhance the protein folding and clearance capacity of the ER. Pharmacological activation of specific UPR branches is an emerging therapeutic strategy for a variety of diseases associated with proteostasis collapse. This technical guide focuses on AA147, a small molecule compound identified as a selective activator of the ATF6 pathway. We will delve into its mechanism of action, provide quantitative data on its activity, detail experimental protocols for its study, and visualize the signaling pathways it modulates.

Introduction to AA147 and ATF6 Activation

AA147 is an endoplasmic reticulum (ER) proteostasis regulator that selectively activates the ATF6 transcriptional program, often without inducing a global UPR.[1] This selectivity makes it a valuable tool for studying the specific roles of the ATF6 pathway and a potential therapeutic agent for diseases where augmenting the ER's protein folding capacity would be beneficial.

The mechanism of ATF6 activation by AA147 is unique and does not involve the direct binding to ATF6 itself. Instead, AA147 acts as a pro-drug.[2] It undergoes metabolic activation within the cell, forming a reactive electrophile.[2] This electrophile then selectively and covalently modifies ER-resident protein disulfide isomerases (PDIs).[2][3] PDIs are known to regulate the oligomeric state of ATF6. By modifying PDIs, AA147 promotes the reduction and monomerization of ATF6, which is a prerequisite for its trafficking from the ER to the Golgi apparatus.[3] In the Golgi, ATF6 is sequentially cleaved by Site-1 Protease (S1P) and Site-2 Protease (S2P), releasing its N-terminal cytosolic domain (ATF6n). ATF6n then translocates to the nucleus and acts as a transcription factor, upregulating the expression of target genes containing ER stress response elements (ERSE) in their promoters.[2][3] These target genes primarily include ER chaperones like GRP78/BiP and GRP94, and components of the ERAD machinery.[1][4]

Quantitative Data for AA147

The following tables summarize the quantitative data available for AA147's activity in various experimental settings.

Table 1: In Vitro Efficacy of AA147

| Parameter | Value | Cell Line | Assay | Source |

| EC50 (ALLC secretion reduction) | 1.1 µM | ALMC-2 | Reduction of amyloidogenic immunoglobulin light chain secretion | |

| Effective Concentration (ATF6 activation) | 5, 10, 15 µM | BPAEC | Upregulation of cofilin phosphorylation | [5] |

| Effective Concentration (GABAA receptor rescue) | > 2.5 µM | HEK293T | Increased steady-state α1(D219N) protein levels | [3] |

| Optimal Concentration (without toxicity) | 5 µM | HEK293T | Maximizing response without apparent cellular toxicity | [3] |

Table 2: Time-Course of AA147 Action

| Time Point | Effect | Cell/Animal Model | Source |

| 8 hours | Significant increase in total α1(D219N) protein levels | HEK293T cells | [3] |

| 24 hours | Maximized increase in total α1(D219N) protein levels | HEK293T cells | [3] |

| 24 hours | Maximal activation of ATF6 and its modulated genes | In vivo (mice) | [1] |

| 48 hours | Maintained increase in total α1(D219N) protein levels | HEK293T cells | [3] |

Signaling Pathways and Mechanisms

The following diagrams illustrate the key signaling pathways and the mechanism of action of AA147.

Caption: ATF6 Signaling Pathway and AA147's Point of Intervention.

Caption: Dual Activation of ATF6 and NRF2 Pathways by AA147.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Preparation of AA147 Stock Solutions

-

Compound: AA147 (N-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide, M.W. 255.31)

-

Solvents: Soluble in DMSO (up to at least 25 mg/ml) or Ethanol (up to 25 mg/ml).[6]

-

Stock Solution Preparation (e.g., 10 mM in DMSO):

-

Weigh out 2.55 mg of AA147 powder.

-

Dissolve in 1 mL of high-purity DMSO.

-

Vortex thoroughly until fully dissolved.

-

-

Storage: Store stock solutions at -20°C for up to 3 months or -80°C for up to 2 years.[5][6]

-

Working Solution Preparation: Dilute the stock solution to the desired final concentration in cell culture medium immediately before use. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.1%).

Western Blot for ATF6 Cleavage

This protocol is for detecting the conversion of the full-length p90 ATF6 to the cleaved p50 ATF6n fragment.

-

Cell Culture and Treatment: Plate cells (e.g., HEK293T, HeLa) and allow them to adhere. Treat cells with AA147 at the desired concentration (e.g., 5-15 µM) for the specified duration (e.g., 4-24 hours). Include positive (e.g., Thapsigargin, Tunicamycin) and negative (vehicle control) controls.[7][8]

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail.[7]

-

Scrape the cells and collect the lysate.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein (e.g., 30-50 µg) onto an 8% SDS-polyacrylamide gel.[7]

-

Perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for ATF6 (recognizing both p90 and p50 forms) overnight at 4°C. (e.g., anti-ATF6α).[8][9]

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The p90 band represents the full-length ATF6, and the p50 band represents the active, cleaved form.

Quantitative PCR (qPCR) for ATF6 Target Genes

This protocol measures the change in mRNA levels of ATF6 target genes (e.g., GRP78/HSPA5, GRP94, HERPUD1).

-

Cell Culture and Treatment: Treat cells with AA147 as described for the Western blot protocol.

-

RNA Extraction:

-

Lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit) according to the manufacturer's instructions.[3]

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

-

-

cDNA Synthesis:

-

Synthesize cDNA from an equal amount of total RNA (e.g., 1 µg) using a reverse transcription kit.[1]

-

-

qPCR Reaction:

-

Prepare the qPCR reaction mixture containing cDNA, SYBR Green Master Mix, and gene-specific forward and reverse primers.[1]

-

Example Primers (Human):

-

HSPA5 (GRP78): (Forward and reverse sequences to be obtained from relevant literature or designed)

-

GAPDH (housekeeping gene): Forward: 5′-GTCTCCTCTGACTTCAACAGCG-3′, Reverse: 5′-ACCACCCTGTTGCTGTAGCCAA-3′[1]

-

-

Perform the qPCR reaction in a real-time PCR system. A typical cycling protocol is 95°C for 10 min, followed by 40-45 cycles of 95°C for 15 s and 60°C for 1 min.[3]

-

-

Data Analysis:

-

Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene (e.g., GAPDH).[1]

-

ERSE-Luciferase Reporter Assay

This assay quantifies the transcriptional activity of ATF6 by measuring the expression of a luciferase reporter gene under the control of an ERSE promoter.

-

Cell Culture and Transfection:

-

Cell Treatment: After 24 hours of transfection, treat the cells with AA147 at various concentrations. Include appropriate positive and negative controls.

-

Cell Lysis and Luciferase Assay:

-

After the desired treatment duration (e.g., 18-24 hours), lyse the cells using the buffer provided in a dual-luciferase reporter assay kit.[10]

-

Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

-

Express the results as fold induction relative to the vehicle-treated control.

-

Caption: General Experimental Workflow for Studying AA147.

Conclusion

AA147 is a powerful and selective pharmacological tool for activating the ATF6 arm of the Unfolded Protein Response. Its well-characterized mechanism, involving metabolic activation and covalent modification of PDIs, provides a clear rationale for its selective action. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to investigate the therapeutic potential of ATF6 activation in various disease models characterized by ER stress and proteostasis dysfunction. The ability of AA147 to also engage the NRF2 antioxidant pathway in certain contexts further enhances its potential as a cytoprotective agent. Future research will likely focus on optimizing the pharmacological properties of AA147 and its analogs for clinical applications.

References

- 1. AA147 ameliorates post-cardiac arrest cerebral ischemia/reperfusion injury through the co-regulation of the ATF6 and Nrf2 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacologic ATF6 activating compounds are metabolically activated to selectively modify endoplasmic reticulum proteins | eLife [elifesciences.org]

- 3. Pharmacological activation of ATF6 remodels the proteostasis network to rescue pathogenic GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. tribioscience.com [tribioscience.com]

- 7. ATF6 as a Transcription Activator of the Endoplasmic Reticulum Stress Element: Thapsigargin Stress-Induced Changes and Synergistic Interactions with NF-Y and YY1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 9. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 10. Cell-Based High-Throughput Luciferase Reporter Gene Assays for Identifying and Profiling Chemical Modulators of Endoplasmic Reticulum Signaling Protein, IRE1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development of a multifunctional luciferase reporters system for assessing endoplasmic reticulum-targeting photosensitive compounds - PMC [pmc.ncbi.nlm.nih.gov]

The Role of AA147 in the Unfolded Protein Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The unfolded protein response (UPR) is a critical cellular signaling network that maintains endoplasmic reticulum (ER) proteostasis. Dysregulation of the UPR is implicated in a wide range of diseases, making it an attractive target for therapeutic intervention. This technical guide provides an in-depth overview of the small molecule AA147, a selective activator of the Activating Transcription Factor 6 (ATF6) arm of the UPR. We will delve into its mechanism of action, its dual role in activating the Nrf2 antioxidant pathway, and its therapeutic potential. This document summarizes key quantitative data, provides detailed experimental protocols for its study, and visualizes the relevant signaling pathways.

Introduction to the Unfolded Protein Response (UPR)

The endoplasmic reticulum is the primary site for the folding and modification of approximately one-third of the cell's proteins.[1] A variety of physiological and pathological conditions can disrupt the ER's protein-folding capacity, leading to an accumulation of unfolded or misfolded proteins—a condition known as ER stress. To counteract this, cells activate the UPR, a tripartite signaling pathway initiated by three ER-resident transmembrane sensors: Inositol-Requiring Enzyme 1 (IRE1), PKR-like ER Kinase (PERK), and Activating Transcription Factor 6 (ATF6).[1][2][3]

-

The IRE1 Pathway: When activated, IRE1's endoribonuclease activity unconventionally splices X-box binding protein 1 (XBP1) mRNA. The resulting spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in protein folding and ER-associated degradation (ERAD).[1]

-

The PERK Pathway: Activated PERK phosphorylates the eukaryotic translation initiation factor 2α (eIF2α), leading to a general attenuation of protein synthesis to reduce the load on the ER.[1] Paradoxically, this also allows for the preferential translation of certain mRNAs, such as that for the transcription factor ATF4.

-

The ATF6 Pathway: Upon ER stress, the 90 kDa full-length ATF6 (p90ATF6) translocates from the ER to the Golgi apparatus. There, it is sequentially cleaved by Site-1 and Site-2 proteases (S1P and S2P) to release its N-terminal cytosolic fragment (p50ATF6).[4] This active 50 kDa fragment then moves to the nucleus to activate the transcription of UPR target genes, including ER chaperones like GRP78/BiP.[2][4]

AA147: A Selective Activator of the ATF6 Pathway

AA147 is a small molecule identified through high-throughput screening as a selective activator of the ATF6 branch of the UPR.[2] Unlike global ER stressors such as tunicamycin (B1663573) or thapsigargin, which activate all three UPR arms, AA147 preferentially induces the ATF6 transcriptional program.[2][5] This selectivity makes it a valuable tool for studying the specific roles of the ATF6 pathway and a promising therapeutic candidate for diseases where augmenting ER proteostasis would be beneficial.

Mechanism of Action

AA147 functions as a pro-drug.[6] It undergoes metabolic oxidation within or near the ER, likely by cytochrome P450 enzymes, to form a reactive quinone methide electrophile.[5][6] This electrophile then covalently modifies a specific subset of ER-resident proteins, most notably Protein Disulfide Isomerases (PDIs).[5][6]

PDIs are known to regulate the oligomeric and redox state of ATF6.[5] By modifying these regulatory PDIs, AA147 disrupts their ability to maintain ATF6 in its inactive, disulfide-bonded oligomeric state. This leads to an increased population of reduced, monomeric ATF6 that is competent for trafficking from the ER to the Golgi apparatus for its proteolytic activation.[5][6]

The selectivity of AA147 for the ATF6 pathway, as opposed to the IRE1 and PERK pathways, is attributed to its limited and specific reactivity with the PDI population. A related compound, AA132, which modifies PDIs more extensively, leads to the global activation of all three UPR arms.[5] This suggests that the degree and pattern of PDI modification are key determinants of UPR arm-selective activation.[5]

Figure 1. Mechanism of AA147-mediated ATF6 activation.

Dual Activation of the Nrf2 Pathway

In addition to its effects on the UPR, AA147 has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the antioxidant response.[2] This is particularly prominent in neuronal cells. The mechanism is analogous to its action on PDIs; the reactive metabolite of AA147 covalently modifies Keap1, the primary negative regulator of Nrf2. This modification prevents Keap1 from targeting Nrf2 for degradation, leading to Nrf2 stabilization, nuclear translocation, and the transcription of antioxidant genes like heme-oxygenase-1 (HO-1).[2]

This dual activation of ATF6 and Nrf2 results in a synergistic protective effect: ATF6 restores ER proteostasis by upregulating chaperones and ERAD components, while Nrf2 mitigates oxidative stress by inducing antioxidant proteins.[2] This combined action is believed to be central to the neuroprotective and tissue-protective effects observed with AA147 treatment in models of ischemia-reperfusion injury.[2]

Figure 2. Dual signaling pathways activated by AA147.

Quantitative Data Summary

The following table summarizes key quantitative data regarding the activity of AA147 from published studies.

| Parameter | Value/Observation | Cell Type/Model | Reference |

| EC50 | 1.1 µM | ALMC-2 cells (for reduction of amyloidogenic immunoglobulin light chain secretion) | Tocris Bioscience |

| Optimal Concentration | 2.5 µM | Neuronal SH-SY5Y cells (for maximizing α1 protein levels) | [7] |

| Optimal Concentration | 5 µM | HEK293T cells (for maximizing response without toxicity) | [7] |

| Time to Onset | Significant increase in target protein after 8 hours | HEK293T cells | [7] |

| Time to Peak Effect | 24 hours | HEK293T cells and in vivo mouse models | [2][7] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the role of AA147 in the unfolded protein response.

Western Blot Analysis for ATF6 Cleavage and UPR Markers

This protocol is used to assess the activation of UPR pathways by detecting the cleavage of ATF6 (p90 to p50) and changes in the levels of other key UPR proteins like GRP78, phospho-PERK, and phospho-eIF2α.

Materials:

-

Cells of interest (e.g., HEK293T, SH-SY5Y)

-

AA147 (and vehicle control, e.g., DMSO)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer (4X)

-

4-15% precast polyacrylamide gels

-

PVDF membrane

-

Blocking buffer (5% non-fat milk or 5% BSA in TBST)

-

Primary antibodies (e.g., anti-ATF6, anti-GRP78, anti-p-PERK, anti-p-eIF2α, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Treatment: Seed cells to achieve 70-80% confluency. Treat with desired concentrations of AA147 or vehicle for the specified time (e.g., 8, 16, 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to the plate, scrape the cells, and transfer the lysate to a microcentrifuge tube.[8]

-

Incubate on ice for 30 minutes with vortexing every 10 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.[8]

-

Protein Quantification: Determine the protein concentration using the BCA assay according to the manufacturer's protocol.[8]

-

Sample Preparation: Normalize protein concentrations for all samples. Add 4X Laemmli buffer to a final 1X concentration. Heat samples at 95°C for 5-10 minutes.[8]

-

SDS-PAGE: Load 20-30 µg of protein per well onto a 4-15% polyacrylamide gel. Run at 100-120V until the dye front reaches the bottom.[8]

-

Protein Transfer: Transfer proteins to a PVDF membrane using a wet transfer system (e.g., 100V for 90 minutes). Confirm transfer with Ponceau S staining.[8]

-

Blocking: Block the membrane in blocking buffer for 1 hour at room temperature. For phospho-proteins, use 5% BSA in TBST.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.[1]

-

Secondary Antibody Incubation: Wash the membrane 3x for 10 minutes with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

-

Detection: Wash the membrane 3x for 10-15 minutes with TBST. Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.[8]

Quantitative PCR (qPCR) for UPR Target Gene Expression

This protocol measures changes in the mRNA levels of ATF6 target genes (e.g., GRP78/HSPA5, HERPUD1) and other UPR-related genes.

Materials:

-

Treated cells

-

RNA extraction kit (e.g., RNeasy) or TRIzol reagent

-

cDNA synthesis kit (e.g., SuperScript II)

-

SYBR Green qPCR Master Mix

-

Gene-specific primers (forward and reverse)

-

qPCR instrument

Procedure:

-

RNA Extraction: Following cell treatment with AA147, harvest cells and extract total RNA using a commercial kit or TRIzol, following the manufacturer's protocol.[9]

-

DNase Treatment (Optional but Recommended): Treat extracted RNA with DNase I to remove any genomic DNA contamination.

-

cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase kit with oligo(dT) or random hexamer primers.[9]

-

qPCR Reaction Setup: Prepare the qPCR reaction mix in triplicate for each sample and gene. A typical 20 µL reaction includes: 10 µL of 2X SYBR Green Master Mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of diluted cDNA, and 6 µL of nuclease-free water.

-

qPCR Run: Perform the qPCR on a real-time PCR system with a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).

-

Data Analysis: Analyze the results using the ΔΔCt method. Normalize the expression of the target gene to a stable housekeeping gene (e.g., ACTB, GAPDH). Calculate the fold change in gene expression in AA147-treated samples relative to vehicle-treated controls.

Immunofluorescence for ATF6 Nuclear Translocation

This protocol visualizes the movement of ATF6 from the ER to the nucleus upon activation by AA147.

Materials:

-

Cells grown on glass coverslips in a 24-well plate

-

AA147 and vehicle control

-

4% paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBST)

-

Primary antibody (anti-ATF6)

-

Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488)

-

DAPI nuclear stain

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Seeding and Treatment: Seed cells on coverslips and treat with AA147 or vehicle for the desired time (e.g., 4-8 hours).

-

Fixation: Wash cells with PBS. Fix with 4% PFA for 15 minutes at room temperature.[10]

-

Permeabilization: Wash 3x with PBS. Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash 3x with PBS. Block with 1% BSA in PBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate with anti-ATF6 antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.

-

Secondary Antibody Incubation: Wash 3x with PBST. Incubate with a fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

-

Nuclear Staining: Wash 3x with PBST. Incubate with DAPI (e.g., 300 nM in PBS) for 5 minutes.[11]

-

Mounting and Imaging: Wash 3x with PBS. Mount the coverslip onto a microscope slide using mounting medium.

-

Visualize the subcellular localization of ATF6 (green/red fluorescence) and the nucleus (blue fluorescence) using a confocal or widefield fluorescence microscope. In untreated cells, ATF6 staining will be perinuclear (ER). In AA147-treated cells, a portion of the signal will appear in the nucleus.[10][12]

Figure 3. Experimental workflow for studying AA147's effects.

Conclusion

AA147 is a powerful and selective pharmacological tool for activating the ATF6 arm of the unfolded protein response. Its unique mechanism, involving the metabolic activation and subsequent covalent modification of PDIs, provides a nuanced approach to enhancing ER proteostasis without inducing a global ER stress response. Furthermore, its ability to co-activate the Nrf2 antioxidant pathway offers a synergistic mechanism for cellular protection, which has shown significant promise in preclinical models of ischemia-reperfusion injury and neuroinflammation. The experimental protocols detailed herein provide a robust framework for researchers to further investigate the biological activities and therapeutic potential of AA147 and other selective UPR modulators. As our understanding of the intricate roles of individual UPR branches in health and disease continues to grow, molecules like AA147 will be invaluable for both basic research and the development of novel therapeutic strategies.

References

- 1. Measuring ER stress and the unfolded protein response using mammalian tissue culture system - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AA147 ameliorates post-cardiac arrest cerebral ischemia/reperfusion injury through the co-regulation of the ATF6 and Nrf2 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent insights into PERK-dependent signaling... | F1000Research [f1000research.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Divergent Proteome Reactivity Influences Arm-Selective Activation of the Unfolded Protein Response by Pharmacological Endoplasmic Reticulum Proteostasis Regulators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacologic ATF6 activating compounds are metabolically activated to selectively modify endoplasmic reticulum proteins | eLife [elifesciences.org]

- 7. Pharmacological activation of ATF6 remodels the proteostasis network to rescue pathogenic GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. stackscientific.nd.edu [stackscientific.nd.edu]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

The Core of Cellular Defense: A Technical Guide to AA147 and NRF2 Antioxidant Pathway Activation

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of cellular signaling, the ability to modulate protective pathways is a cornerstone of therapeutic innovation. The NRF2 (Nuclear factor erythroid 2-related factor 2) antioxidant pathway stands as a principal regulator of cellular defense against oxidative stress, a pathological hallmark of numerous neurodegenerative diseases, inflammatory conditions, and aging. This technical guide delves into the mechanism of action of AA147, a novel small molecule activator of the NRF2 pathway. While initially identified as an activator of the ATF6 arm of the unfolded protein response, compelling evidence reveals that AA147's protective effects, particularly in neuronal contexts, are primarily mediated through the robust activation of the NRF2 antioxidant response.[1][2] This document provides a comprehensive overview of the current understanding of AA147's engagement with the NRF2 pathway, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions and experimental workflows.

Mechanism of Action: Covalent Modification of Keap1

Under basal conditions, NRF2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. The activation of the NRF2 pathway by AA147 is contingent on its metabolic transformation into a reactive electrophile.[1][2] This bioactivated form of AA147 then covalently modifies specific cysteine residues on Keap1. This adduction disrupts the Keap1-NRF2 interaction, leading to the stabilization of NRF2, its accumulation, and subsequent translocation to the nucleus.[1][2] Once in the nucleus, NRF2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of a host of cytoprotective genes, initiating their transcription. This mechanism is analogous to the process by which AA147 activates ATF6, highlighting a unique dual-action capability of this compound.[1][2]

Quantitative Data Presentation

The efficacy of AA147 in activating the NRF2 pathway has been quantified through various cellular assays. The following tables summarize the key quantitative data from published studies.

Table 1: Potency of AA147 in NRF2 Pathway Activation

| Assay Type | Cell Line | Parameter | Value (µM) | Reference |

| ARE-Luciferase Reporter | HT22 | EC50 | 3.9 | [3] |

Table 2: AA147-Induced NRF2 Target Gene Expression

| Target Gene | Cell Line | AA147 Concentration (µM) | Time (hours) | Fold Change (vs. Vehicle) | Reference |

| Nqo1 | HT22 | 10 | 16 | ~3.5 | [3] |

| Nqo1 | IMR32 | 10 | 4 | Increased | [1] |

| Nqo1 | Mouse Primary Cortical Neurons | 10 | 6 | Increased | [1] |

| Gsta4 | HT22 | 10 | 6 | Increased | [3] |

| HO-1 | Mouse Hippocampus (in vivo) | N/A | 24 | Significantly Increased | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following section outlines the core experimental protocols used to characterize the activation of the NRF2 pathway by AA147.

ARE-Luciferase Reporter Gene Assay

This assay quantitatively measures the transcriptional activity of NRF2.

-

Cell Culture and Transfection:

-

Seed HT22 cells in a 96-well plate at a suitable density to reach 80-90% confluency at the time of transfection.

-

Co-transfect cells with a firefly luciferase reporter plasmid containing multiple copies of the Antioxidant Response Element (ARE) and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

-

Incubate for 24 hours post-transfection.

-

-

Compound Treatment:

-

Prepare serial dilutions of AA147 in the appropriate cell culture medium.

-

Replace the medium in the wells with the medium containing different concentrations of AA147 or vehicle control (e.g., DMSO).

-

Incubate for a specified period (e.g., 16 hours).[3]

-

-

Luciferase Activity Measurement:

-

Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

Calculate the fold induction by dividing the normalized luciferase activity of AA147-treated cells by that of the vehicle-treated cells.

-

Western Blotting for NRF2 and Target Proteins

This technique is used to determine the protein levels of NRF2 and its downstream targets like HO-1 and NQO1.

-

Protein Extraction:

-

Treat cells with AA147 or vehicle for the desired time and at the specified concentration.

-

For total protein, lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

For nuclear and cytoplasmic fractions, use a nuclear/cytoplasmic extraction kit following the manufacturer's protocol.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against NRF2, HO-1, NQO1, or a loading control (e.g., β-actin or Lamin B1 for nuclear fractions) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

-

Quantitative Real-Time PCR (qPCR) for Target Gene Expression

qPCR is employed to measure the mRNA levels of NRF2 target genes.

-

RNA Extraction and cDNA Synthesis:

-

Treat cells with AA147 or vehicle.

-

Isolate total RNA from the cells using a suitable RNA extraction kit.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

-

qPCR:

-

Perform qPCR using a qPCR master mix, cDNA template, and primers specific for the target genes (e.g., Nqo1, Gsta4, Hmox1) and a housekeeping gene (e.g., Gapdh, Actb).

-

Run the qPCR reaction on a real-time PCR system.

-

-

Data Analysis:

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

-

Conclusion and Future Directions

AA147 represents a promising pharmacological tool for the activation of the NRF2 antioxidant pathway. Its unique mechanism of action, involving metabolic activation and covalent modification of Keap1, offers a potent means to upregulate a battery of cytoprotective genes, particularly in neuronal cell types.[1] The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to further investigate the therapeutic potential of AA147 and similar molecules.

Future research should focus on a more comprehensive characterization of the dose- and time-dependent effects of AA147 on the broader NRF2-regulated transcriptome and proteome in various cell types and in vivo models. Elucidating the full spectrum of its off-target effects and further refining its structure-activity relationship will be critical for its translation into a clinical setting. The dual activation of both the NRF2 and ATF6 pathways by AA147 presents a compelling avenue for therapeutic intervention in diseases with complex pathologies involving both oxidative stress and endoplasmic reticulum dysfunction.

References

An In-depth Technical Guide to AA147: Discovery, Chemical Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Compound AA147 is a novel small-molecule endoplasmic reticulum (ER) proteostasis regulator identified through high-throughput screening. It functions as a potent and selective pharmacological activator of the Activating Transcription Factor 6 (ATF6) arm of the Unfolded Protein Response (UPR). Subsequent studies have revealed that AA147 also modulates the NRF2-mediated oxidative stress response. This dual activity makes it a significant tool for studying cellular stress responses and a promising therapeutic candidate for a range of diseases characterized by protein misfolding and oxidative damage, including neurodegenerative disorders and ischemia/reperfusion injury.[1][2][3]

While not primarily classified as such, AA147's established role as an NRF2 activator provides a strong mechanistic basis for its potential as an upregulator of frataxin (FXN). The FXN gene promoter contains antioxidant response elements (AREs), which are binding sites for the NRF2 transcription factor.[1][4] Activation of the NRF2 pathway is a clinically validated strategy for increasing frataxin expression in Friedreich's ataxia, a neurodegenerative disease caused by frataxin deficiency.[1][3] This guide provides a comprehensive overview of the discovery, chemical properties, and signaling pathways associated with AA147.

Discovery

AA147 was identified from a cell-based high-throughput screen designed to find selective activators of ATF6 signaling.[5] The screen utilized a reporter system to measure the transcriptional activity of the ATF6 pathway. AA147, also referred to as Compound 147 and chemically known as N-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide, emerged as a lead compound that preferentially activates the ATF6 arm of the UPR without significantly inducing the other UPR branches (IRE1 and PERK) at effective concentrations.[5][6] Its discovery is detailed in patent WO2017117430A1, which covers regulators of the ER proteostasis network.[7][8]

Chemical and Physical Properties

The key chemical and physical properties of AA147 are summarized in the table below. This information is critical for its application in experimental settings, including solution preparation and storage.

| Property | Value | Reference(s) |

| Chemical Name | N-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide | [9] |

| Alternate Name | N-(2-Hydroxy-5-methylphenyl)benzenepropanamide | [10] |

| CAS Number | 393121-74-9 | [9] |

| Molecular Formula | C₁₆H₁₇NO₂ | [9][10] |

| Molecular Weight | 255.31 g/mol | [7][10] |

| Purity | ≥98% (HPLC) | [10] |

| Formulation | Powder | [9] |

| Solubility | DMSO: ≥51 mg/mL (199.75 mM)Ethanol: ≥25 mg/mL | [7][9] |

| Storage (Powder) | -20°C for ≥ 2 years | [9] |

| Storage (Solutions) | -20°C for up to 3 months (in DMSO or Ethanol)-80°C for up to 2 years (Stock Solution) | [1][9] |

Mechanism of Action

AA147 functions as a prodrug that, upon metabolic activation, modulates two key cytoprotective signaling pathways: ATF6 and NRF2.

Metabolic Activation

The activity of AA147 is dependent on its metabolic conversion within the cell. The 2-amino-p-cresol substructure of the molecule is oxidized by ER-resident oxidases, such as cytochrome P450s, to form a reactive quinone methide electrophile.[5][11] This reactive intermediate then covalently modifies specific cysteine residues on a subset of ER-resident proteins, primarily Protein Disulfide Isomerases (PDIs).[5][11][12]

ATF6 Pathway Activation

The primary mechanism of AA147 is the selective activation of the ATF6 signaling pathway. In resting cells, ATF6 is maintained in an inactive, oligomeric state in the ER membrane through disulfide bonds regulated by PDIs.[5]

-

PDI Modification : The AA147-derived quinone methide covalently modifies a subset of PDIs.[5][12]

-

ATF6 Monomerization : This modification disrupts the normal function of PDIs, leading to the reduction of disulfide bonds that hold ATF6 in its inactive oligomeric form. This promotes the formation of reduced ATF6 monomers.[5][11]

-

Golgi Trafficking & Cleavage : Monomeric ATF6 is now competent to traffic from the ER to the Golgi apparatus.

-

Activation : In the Golgi, ATF6 is proteolytically cleaved by Site-1 and Site-2 proteases, releasing its cytosolic basic leucine (B10760876) zipper (bZIP) transcription factor domain (ATF6f).

-

Nuclear Translocation & Gene Expression : The active ATF6f fragment translocates to the nucleus, where it upregulates the expression of target genes containing ER stress response elements (ERSE). These genes primarily encode for ER chaperones (e.g., BiP/GRP78) and components of the ER-associated degradation (ERAD) pathway, enhancing the protein folding and clearance capacity of the ER.[2][3][12]

NRF2 Pathway Activation and Frataxin Upregulation

AA147 also protects against oxidative stress by activating the NRF2 pathway.[1][2] This mechanism is key to its potential as a frataxin upregulator.

-

KEAP1 Modification : Under basal conditions, the transcription factor NRF2 is targeted for degradation by the KEAP1-Cul3 ubiquitin ligase complex. The AA147-derived quinone methide can covalently modify cysteine residues on KEAP1.[2]

-

NRF2 Stabilization : This modification inhibits KEAP1's ability to target NRF2 for degradation, leading to the stabilization and accumulation of NRF2 in the cytoplasm.

-

Nuclear Translocation : Stabilized NRF2 translocates to the nucleus.

-

Gene Expression : In the nucleus, NRF2 binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes. This induces the expression of a battery of cytoprotective genes, including those for antioxidant enzymes (e.g., HO-1, NQO1) and, significantly, Frataxin (FXN).[1][2][4] Increased frataxin levels can help restore mitochondrial function, particularly in the context of Friedreich's ataxia.[1][4]

Experimental Protocols & Methodologies

The following sections describe common methodologies used in the preclinical evaluation of AA147, synthesized from published studies.

Cell Culture and Treatment

-

Cell Lines : A variety of cell lines have been used, including neuronal-derived HT22 cells (for oxidative toxicity studies), bovine pulmonary artery endothelial cells (BPAEC, for endothelial barrier studies), and HEK293T cells (for mechanistic studies).[1][5]

-

Culture Conditions : Cells are maintained in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, under standard incubation conditions (37°C, 5% CO₂).

-

AA147 Preparation : A stock solution of AA147 is prepared by dissolving the powder in sterile DMSO to a high concentration (e.g., 10-50 mM).[7][9] This stock is stored at -20°C or -80°C.[1][9] For experiments, the stock is diluted directly into the cell culture medium to achieve the desired final concentration (typically in the range of 0.1 to 20 µM).[1]

-

Treatment Duration : Incubation times vary depending on the endpoint being measured, ranging from a few hours (e.g., 4-6 hours for signaling activation) to over 24 hours for functional or protective assays.[1]

In Vivo Administration

-

Animal Models : AA147 has been evaluated in mouse models of ischemia/reperfusion injury, including acute myocardial infarction and cardiac arrest/cerebral ischemia.[2][13]

-

Formulation : For in vivo use, AA147 can be formulated in a vehicle suitable for the route of administration. A common formulation involves dissolving AA147 in DMSO, then diluting with PEG300, Tween80, and finally ddH₂O or saline.[7]

-

Administration : Administration can be performed via routes such as intrathecal or intraperitoneal injection. Dosing regimens vary; for example, a single injection or multiple doses over several days.[1][13]

Key Experimental Assays

-

Western Blotting : Used to measure changes in protein levels. After cell or tissue lysis, proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against proteins of interest (e.g., ATF6, GRP78, NRF2, cleaved caspase-3) and a loading control (e.g., GAPDH, β-actin).

-

Quantitative Real-Time PCR (qRT-PCR) : Used to measure changes in mRNA levels of target genes (e.g., GRP78, CAT, HMOX1, FXN). RNA is extracted from samples, reverse-transcribed to cDNA, and then amplified using gene-specific primers.

-

Reactive Oxygen Species (ROS) Detection : Intracellular ROS levels are often measured using fluorescent probes like Dihydroethidium (DHE). Cells or tissue sections are incubated with the probe, and the resulting fluorescence, which correlates with ROS levels, is quantified via microscopy or flow cytometry.[2]

-

Cell Viability Assays : To assess the protective effects of AA147 against a toxic insult (e.g., glutamate-induced oxidative toxicity), cell viability can be measured using assays like MTT or by quantifying lactate (B86563) dehydrogenase (LDH) release into the culture medium.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the biological activity of AA147 from various studies.

Table 1: Effective Concentrations of AA147 in In Vitro Models

| Cell Type | Concentration Range (µM) | Duration | Observed Effect | Reference(s) |

| HT22 | 0.078 - 20 | 6 or 16 h | Protection against glutamate-induced oxidative toxicity | [1] |

| HT22 | 10 | 16 h | Upregulation of NRF2-dependent genes | [1] |

| BPAEC | 5, 10, 15 | 4 - 48 h | Induction of ATF6 activation | [1] |

| BPAEC | 10 | 24 h | Reduction of LPS-induced endothelial barrier disruption | [1] |

Table 2: Protective Effects of AA147 in Preclinical Models

| Model | Dosing & Route | Outcome | Key Finding(s) | Reference(s) |

| Mouse Cardiac Arrest / Cerebral Ischemia | Intraperitoneal injection | Improved neurological function, reduced neuronal death | Mitigated ROS generation and ER stress via ATF6 and NRF2 activation | [2][3] |

| Mouse Myocardial Infarction (I/R) | Intraperitoneal injection | Protected heart against I/R injury | ATF6-dependent improvement of proteostasis and reduction of oxidative stress | [13] |

| Severe SMA-like Mice | Intrathecal injection | Rebalanced XBP1s expression, induced SMN expression | ATF6-dependent neuroprotection | [1] |

Conclusion

AA147 is a well-characterized ER proteostasis regulator that acts as a prodrug to selectively activate the ATF6 and NRF2 signaling pathways. Its ability to enhance protein folding capacity and mount a robust antioxidant defense provides a powerful therapeutic rationale for diseases involving ER stress and oxidative damage. The established mechanistic link between NRF2 activation and frataxin gene expression positions AA147 as a highly promising compound for further investigation in the context of Friedreich's ataxia and other disorders related to frataxin deficiency. The detailed chemical and mechanistic data presented in this guide serve as a valuable resource for researchers aiming to harness the therapeutic potential of AA147.

References

- 1. The NRF2 Signaling Network Defines Clinical Biomarkers and Therapeutic Opportunity in Friedreich’s Ataxia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Friedreich Ataxia - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. neurologylive.com [neurologylive.com]

- 5. Friedreich Ataxia | National Institute of Neurological Disorders and Stroke [ninds.nih.gov]

- 6. Human frataxin, the Friedreich ataxia deficient protein, interacts with mitochondrial respiratory chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Friedreich's ataxia - Wikipedia [en.wikipedia.org]

- 8. Frataxin is reduced in Friedreich ataxia patients and is associated with mitochondrial membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nrf2-Inducers Counteract Neurodegeneration in Frataxin-Silenced Motor Neurons: Disclosing New Therapeutic Targets for Friedreich’s Ataxia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Novel Nrf2-Inducer Prevents Mitochondrial Defects and Oxidative Stress in Friedreich’s Ataxia Models [frontiersin.org]

- 11. Gene editing improves endoplasmic reticulum-mitochondrial contacts and unfolded protein response in Friedreich’s ataxia iPSC-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A Potential New Therapeutic Approach for Friedreich Ataxia: Induction of Frataxin Expression With TALE Proteins - PMC [pmc.ncbi.nlm.nih.gov]

The ER Proteostasis Regulator AA147: A Technical Guide for Researchers

An in-depth exploration of the small molecule AA147 as a tool for studying and modulating endoplasmic reticulum proteostasis, for researchers, scientists, and drug development professionals.

The maintenance of protein homeostasis, or proteostasis, within the endoplasmic reticulum (ER) is critical for cellular health and function. Perturbations in ER proteostasis can lead to the accumulation of misfolded proteins, a condition known as ER stress, which is implicated in a wide range of human diseases, including neurodegenerative disorders, metabolic diseases, and protein misfolding diseases. The unfolded protein response (UPR) is a sophisticated signaling network that aims to restore ER proteostasis in the face of stress. The small molecule AA147 has emerged as a valuable research tool for its ability to selectively activate the Activating Transcription Factor 6 (ATF6) arm of the UPR, offering a means to study the adaptive capacity of the ER and explore potential therapeutic avenues. This technical guide provides a comprehensive overview of AA147, including its mechanism of action, quantitative data from key studies, detailed experimental protocols, and visualizations of the relevant signaling pathways and workflows.

Core Concepts: Mechanism of Action

AA147 is an ER proteostasis regulator that functions as a preferential activator of the ATF6 signaling pathway.[1] It operates as a pro-drug, undergoing metabolic activation within the cell to form a reactive electrophile.[2] This electrophile then covalently modifies ER-resident proteins, most notably protein disulfide isomerases (PDIs).[2][3] PDIs are known to regulate the activation of ATF6.[2] By modifying PDIs, AA147 disrupts the retention of ATF6 in its inactive, oligomeric state in the ER membrane, promoting its translocation to the Golgi apparatus.[2][4] In the Golgi, ATF6 is cleaved by Site-1 and Site-2 proteases, releasing its N-terminal cytosolic domain (ATF6n).[4][5] ATF6n then translocates to the nucleus and acts as a transcription factor, upregulating the expression of genes involved in ER protein folding, quality control, and ER-associated degradation (ERAD), such as the chaperone BiP (also known as GRP78).[4][6]

In addition to its effects on ATF6, AA147 has also been shown to activate the NRF2-mediated oxidative stress response.[3][7] This occurs through the covalent modification of Keap1, a negative regulator of NRF2.[8] This dual activity of AA147 on both the UPR and oxidative stress pathways makes it a particularly interesting molecule for studying the interplay between these two crucial cellular stress responses.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the effects of AA147 in different experimental systems.

Table 1: In Vitro Efficacy and Potency of AA147

| Cell Line | Endpoint | Concentration/EC50 | Treatment Duration | Reference |

| ALMC-2 | Reduction of amyloidogenic immunoglobulin light chain (ALLC) secretion | EC50 = 1.1 μM | Not Specified | [9] |

| HT22 | Protection against glutamate-induced oxidative toxicity | 0.078 - 20 μM | 6 or 16 hours | [7] |

| HT22 | Induction of NRF2-dependent oxidative stress response genes | 10 μM | 16 hours | [7] |

| BPAEC | Induction of ATF6 activation | 5, 10, 15 μM | 4, 8, 16, 24, 48 hours | [7] |

| HEK293T | Increased steady-state α1(D219N) GABAA receptor protein levels | > 2.5 μM | 8 - 48 hours | [4] |

| hESCs | Induction of mesodermal gene expression | 10 μM | 13 days | [6] |

Table 2: In Vivo Dosage of AA147

| Animal Model | Administration Route | Dosage | Treatment Schedule | Reference |

| Severe SMA-like mice | Intrathecal injection | Not Specified | Single injection for 3 days | [7] |

| Mouse model of cardiac arrest | Intraperitoneal and Intravenous | 2 mg/kg | 1 day before surgery and 15 min after ROSC | [8][10] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the effects of AA147 on ER proteostasis.

Cell Viability Assay (MTT Assay) for Assessing Cytoprotection

This protocol is used to determine the protective effect of AA147 against a cellular toxin, such as glutamate (B1630785) in HT22 cells.

Materials:

-

HT22 cells

-

DMEM (Dulbecco's Modified Eagle Medium)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

AA147 (dissolved in DMSO)

-

Glutamate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Plate reader

Procedure:

-

Seed HT22 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of AA147 (e.g., 0.078-20 μM) for a specified period (e.g., 6 or 16 hours). Include a vehicle control (DMSO).

-

After pre-treatment, add glutamate (e.g., 5 mM) to induce oxidative toxicity, except in the control wells.

-

Incubate the cells for an appropriate time (e.g., 24 hours).

-

Add 10 μL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 μL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate cell viability as a percentage of the control group.

Western Blotting for UPR and Oxidative Stress Markers

This protocol is used to measure the protein levels of key markers of the UPR (e.g., ATF6, GRP78/BiP) and oxidative stress response (e.g., NRF2, HO-1).

Materials:

-

Cells or tissue lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-ATF6, anti-GRP78, anti-NRF2, anti-HO-1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Lyse cells or tissues in RIPA buffer and determine the protein concentration using a BCA assay.

-

Denature protein lysates by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify band intensities and normalize to a loading control like β-actin.

ATF6 Reporter Assay

This protocol is used to specifically measure the transcriptional activity of ATF6.

Materials:

-

Cells of interest

-

ATF6 reporter plasmid (e.g., p5xATF6-GL3, which contains multiple ATF6 binding sites upstream of a luciferase gene)

-

Control plasmid (e.g., Renilla luciferase for normalization)

-

Transfection reagent

-

AA147

-

Luciferase assay system

-

Luminometer

Procedure:

-

Co-transfect cells with the ATF6 reporter plasmid and the control plasmid using a suitable transfection reagent.

-

After 24 hours, treat the cells with AA147 at various concentrations. Include a positive control (e.g., a known ER stress inducer like thapsigargin) and a vehicle control.

-

Incubate for a specified time (e.g., 16-24 hours).

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency.

Visualizing the Molecular Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways influenced by AA147 and a general experimental workflow for its study.

Caption: Mechanism of AA147-mediated ATF6 activation.

Caption: Mechanism of AA147-mediated NRF2 activation.

Caption: General experimental workflow for studying AA147.

Conclusion

AA147 is a powerful chemical tool for investigating the complexities of ER proteostasis and the cellular stress response. Its ability to selectively activate the ATF6 pathway, and also influence the NRF2 antioxidant response, provides a unique opportunity to dissect the roles of these pathways in various physiological and pathological contexts. The data and protocols presented in this guide are intended to equip researchers with the necessary information to effectively utilize AA147 in their studies, ultimately contributing to a deeper understanding of ER biology and the development of novel therapeutic strategies for diseases associated with ER stress.

References

- 1. tribioscience.com [tribioscience.com]

- 2. Pharmacologic ATF6 activating compounds are metabolically activated to selectively modify endoplasmic reticulum proteins | eLife [elifesciences.org]

- 3. Frontiers | AA147 ameliorates post-cardiac arrest cerebral ischemia/reperfusion injury through the co-regulation of the ATF6 and Nrf2 signaling pathways [frontiersin.org]

- 4. Pharmacological activation of ATF6 remodels the proteostasis network to rescue pathogenic GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular mechanism of ATF6 in unfolded protein response and its role in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The unfolded protein response regulator ATF6 promotes mesodermal differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. AA147 ameliorates post-cardiac arrest cerebral ischemia/reperfusion injury through the co-regulation of the ATF6 and Nrf2 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. AA 147 | Other ER Stress/UPR | Tocris Bioscience [tocris.com]

- 10. AA147 ameliorates post-cardiac arrest cerebral ischemia/reperfusion injury through the co-regulation of the ATF6 and Nrf2 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary In Vitro Investigations of AA147: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth summary of the preliminary cell culture studies on AA147, a novel small molecule endoplasmic reticulum (ER) proteostasis regulator. The document outlines the compound's mechanism of action, details key experimental findings, and provides methodologies for the cited experiments to support further research and development.

Core Mechanism of Action

AA147 has been identified as a potent activator of two key cellular stress response pathways: the Activating Transcription Factor 6 (ATF6) arm of the Unfolded Protein Response (UPR) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) oxidative stress response.[1][2][3] Its protective effects against oxidative damage and ischemia/reperfusion injury have been observed in various cell types, including neuronal and cardiac cells.[1][4]

The compound is considered a pro-drug that undergoes metabolic activation within the ER, leading to the covalent modification of ER-resident proteins, including protein disulfide isomerases (PDIs), which are known to regulate ATF6 activation.[5] This targeted modification within the ER contributes to the selective activation of the ATF6 pathway.[5] In neuronal cells, AA147 has been shown to covalently modify Keap1, leading to the stabilization and activation of Nrf2 and the subsequent expression of antioxidant genes.[1][2]

Signaling Pathways Modulated by AA147

The dual activation of the ATF6 and Nrf2 pathways by AA147 provides a synergistic mechanism for cellular protection. The ATF6 pathway activation helps to restore ER proteostasis by upregulating ER chaperones and components of ER-associated degradation (ERAD).[1] Simultaneously, the Nrf2 pathway activation enhances the antioxidant capacity of the cell, mitigating oxidative stress.[1][2]

Caption: AA147 activates ATF6 and Nrf2 signaling pathways.

Quantitative Data Summary

The following tables summarize the quantitative findings from preliminary cell culture experiments investigating the effects of AA147.

Table 1: Effect of AA147 on Gene Expression

| Cell Line | Treatment | Target Gene | Fold Change (vs. Control) | Experimental Method |

| HEK293T | AA147 (10 µM) | BiP (GRP78) | Significant Increase | qPCR |

| HT22 | AA147 (10 µM, 16h) | Nrf2-dependent genes | Upregulation | qPCR |

Table 2: Effect of AA147 on Protein Levels and Activity

| Cell Line | Treatment | Target Protein | Effect | Experimental Method |

| BPAEC | AA147 (5, 10, 15 µM) | ATF6 | Activation | Western Blot |

| HT22 | AA147 (10 µM, 16h) | Keap1 | Covalent Modification | Mass Spectrometry |

| HEK293T | AA147 | PDIA1, PDIA3, PDIA4, PDIA6, TXNDC5 | Increased Labeling | Mass Spectrometry |

Experimental Protocols

Detailed methodologies for key experiments cited in the preliminary studies of AA147 are provided below. These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions.

Mammalian Cell Culture

-

Cell Lines: HEK293T, HepG2, HT22, and Bovine Pulmonary Artery Endothelial Cells (BPAEC) can be used.

-

Culture Medium: Grow cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% (v/v) fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/ml penicillin, and 0.1 mg/ml streptomycin.[6]

-

Culture Conditions: Maintain cells at 37°C in a humidified incubator with 5% CO2.[6]

-

Passaging: Subculture cells when they reach 80-90% confluency. Use trypsin-EDTA to detach adherent cells.

Caption: General workflow for mammalian cell culture experiments.

Quantitative Real-Time PCR (qPCR)

-

RNA Extraction: Isolate total RNA from AA147-treated and control cells using a suitable RNA extraction kit.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR Reaction: Set up qPCR reactions using a SYBR Green-based master mix and primers specific for the target genes (e.g., GRP78, HO-1, Nrf2) and a housekeeping gene (e.g., GAPDH).

-

Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the fold change in gene expression.

Western Blotting

-

Protein Extraction: Lyse AA147-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., ATF6, GRP78, Keap1, Nrf2, HO-1) and a loading control (e.g., β-actin).

-

Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify the band intensities using densitometry software.

Caption: Standard workflow for Western blot analysis.

Immunofluorescence

-

Cell Seeding: Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with AA147 or a vehicle control for the desired time.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

-

Immunostaining: Block with a suitable blocking buffer and incubate with primary antibodies against target proteins (e.g., ATF6, Nrf2).

-

Secondary Antibody and Counterstaining: Incubate with a fluorescently labeled secondary antibody and counterstain the nuclei with DAPI.

-

Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope.

This technical guide provides a foundational understanding of the in vitro activities of AA147. The provided protocols and data summaries are intended to facilitate the design and execution of further studies to explore the therapeutic potential of this promising compound.

References

- 1. Frontiers | AA147 ameliorates post-cardiac arrest cerebral ischemia/reperfusion injury through the co-regulation of the ATF6 and Nrf2 signaling pathways [frontiersin.org]

- 2. AA147 ameliorates post-cardiac arrest cerebral ischemia/reperfusion injury through the co-regulation of the ATF6 and Nrf2 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. AA147 ameliorates post-cardiac arrest cerebral ischemia/reperfusion injury through the co-regulation of the ATF6 and Nrf2 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacologic ATF6 activating compounds are metabolically activated to selectively modify endoplasmic reticulum proteins | eLife [elifesciences.org]

- 6. Mammalian cell culture and transfection for stable cell lines generation [protocols.io]

The Efficacy of AA147 in Mitigating Protein Aggregation Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract